Zaltidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

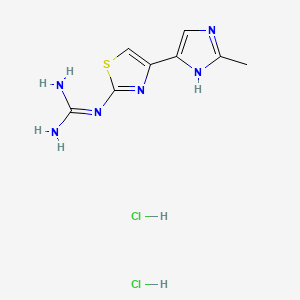

Structure

3D Structure of Parent

Properties

CAS No. |

90274-23-0 |

|---|---|

Molecular Formula |

C8H12Cl2N6S |

Molecular Weight |

295.19 g/mol |

IUPAC Name |

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride |

InChI |

InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H |

InChI Key |

BJEGCKZYQRBQMG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Canonical SMILES |

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Mechanistic Profile & Developmental Toxicology of Zaltidine Hydrochloride

Executive Summary

Zaltidine hydrochloride (CP-57,361) represents a critical case study in the development of histamine H2-receptor antagonists. Chemically distinct as a guanidinothiazole-imidazole hybrid , Zaltidine was designed to combine the high potency of second-generation antagonists (like famotidine) with the structural motifs of first-generation agents (cimetidine).

While Zaltidine demonstrated significant potency and a long duration of action in suppressing gastric acid secretion, its development was halted due to a dual toxicity profile: direct hepatotoxicity and neuroendocrine tumorigenesis (ECL cell carcinoids) driven by profound, sustained hypergastrinemia. This guide analyzes the molecular mechanism of action, the structural basis of its pharmacological profile, and the experimental protocols used to validate its activity and toxicity.

Molecular Pharmacology

Mechanism of Action

Zaltidine functions as a competitive, reversible antagonist at the histamine H2 receptor. These G-protein-coupled receptors (GPCRs) are located primarily on the basolateral membrane of parietal cells in the gastric fundus.

The Signaling Cascade:

-

Ligand Binding: Zaltidine competes with histamine for the orthosteric binding site on the H2 receptor.

-

G-Protein Blockade: Binding prevents the conformational change required to activate the

alpha subunit. -

Effector Inhibition: The lack of

activation prevents Adenylyl Cyclase (AC) from converting ATP to cyclic AMP (cAMP). -

Kinase Suppression: Reduced intracellular cAMP levels fail to activate Protein Kinase A (PKA).

-

Pump Downregulation: Without PKA-mediated phosphorylation, the

-ATPase (proton pump) is not translocated to the apical membrane, inhibiting acid secretion.

Signal Transduction Pathway Visualization

The following diagram illustrates the pathway blocked by Zaltidine and the feedback loop leading to its failure (Hypergastrinemia).

Caption: Figure 1. Mechanism of H2 blockade by Zaltidine and the resultant hypergastrinemic feedback loop leading to ECL cell hyperplasia.

Structure-Activity Relationship (SAR)

Zaltidine's structure reveals the rationale behind its design and its subsequent failure.

| Component | Chemical Motif | Pharmacological Function |

| Ring A | 2-Methylimidazole | Mimics the imidazole ring of histamine and cimetidine. Provides affinity for the H2 receptor but is associated with CYP450 inhibition liability.[1] |

| Linker/Ring B | Aminothiazole | Similar to famotidine/nizatidine. Increases potency significantly compared to the furan ring of ranitidine.[2] |

| Tail | Guanidine | Enhances binding affinity via hydrogen bonding with the receptor's polar regions. |

Analysis: Zaltidine is a hybrid. It retains the imidazole ring of cimetidine (associated with CYP interaction potential) but incorporates the thiazole backbone of famotidine (associated with high potency).[2] This combination resulted in a compound that was highly effective at suppressing acid but carried the liver toxicity risks of the imidazole class, exacerbated by its high potency.

Comparative Pharmacology & Toxicology[4][5]

Potency and Efficacy

Zaltidine is classified as a "long-acting" antagonist.

-

Potency: Higher than cimetidine and ranitidine; comparable to famotidine.[2][3][4][5][6]

-

Duration: Single doses (100 mg) inhibited basal acid output by 97% at 3 hours and maintained 50% inhibition at 24 hours.

The Toxicity Failure Mode

Unlike famotidine, which is widely considered safe, Zaltidine failed due to two distinct mechanisms:

-

Hepatotoxicity: Clinical trials revealed elevated serum aminotransferases and liver biopsy evidence of drug-induced injury in ~8% of patients. This is likely idiosyncratic or related to the imidazole metabolic intermediate.

-

ECL Cell Carcinoids: The profound and sustained acid suppression removed the negative feedback on Antral G-cells. This caused massive release of Gastrin . Gastrin acts as a trophic factor for Enterochromaffin-like (ECL) cells. In rodent toxicity studies, this led to ECL hyperplasia and gastric carcinoid tumors, a phenomenon later observed with high-dose PPIs but critical in stopping Zaltidine's development.

Experimental Protocols

For researchers investigating novel H2 antagonists or re-evaluating Zaltidine derivatives, the following protocols establish self-validating systems for potency and safety.

Protocol: Determination of (Guinea Pig Atrium Assay)

Rationale: The guinea pig right atrium contains H2 receptors that mediate chronotropy (heart rate). This tissue lacks the complex feedback loops of the stomach, providing a clean system for affinity measurement.

-

Tissue Preparation:

-

Sacrifice male guinea pigs (300-500g) by cervical dislocation.

-

Rapidly excise the heart and isolate the right atrium in oxygenated Tyrode’s solution (

) at 37°C.

-

-

Setup:

-

Mount atrium in an organ bath under 1g resting tension.

-

Allow to equilibrate for 60 minutes, washing every 15 minutes.

-

-

Agonist Curve (Control):

-

Construct a cumulative concentration-response curve (CCRC) using Histamine (

to -

Wash until baseline heart rate is restored.

-

-

Antagonist Incubation:

-

Incubate tissue with Zaltidine (or test compound) at a fixed concentration (e.g.,

M) for 30 minutes.

-

-

Shift Measurement:

-

Repeat Histamine CCRC in the presence of Zaltidine.

-

Calculate the Dose Ratio (DR) =

.

-

-

Calculation:

-

Plot

vs. -

The X-intercept is the

value (measure of affinity).

-

Protocol: Assessment of ECL Cell Hyperplasia (Safety)

Rationale: To detect the oncogenic potential observed with Zaltidine.

-

Dosing:

-

Administer Zaltidine (oral gavage) to Sprague-Dawley rats daily for 8 weeks.

-

Dose groups: Vehicle, Low (10 mg/kg), High (100 mg/kg).

-

-

Serum Analysis:

-

Collect tail vein blood weekly.

-

Assay for Serum Gastrin using radioimmunoassay (RIA) or ELISA. Expect >500 pg/mL in high-dose groups.

-

-

Histopathology:

-

At termination, excise the stomach.

-

Fix in 10% neutral buffered formalin.

-

Stain sections with Grimelius silver stain (specific for argyrophil ECL cells) and Chromogranin A (CgA) immunochemistry.

-

-

Quantification:

-

Count ECL cells per visual field in the oxyntic mucosa.

-

Threshold for toxicity: Statistically significant increase in ECL density or formation of micronodules compared to vehicle.

-

References

-

Farup, P. G., et al. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology. Link

-

Vertex Pharmaceuticals / NIH. (1986). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist. British Journal of Clinical Pharmacology. Link

-

Havu, N., et al. (1990). Gastric enterochromaffin-like cell hyperplasia and neoplasia in the rat: an indirect effect of the histamine H2-receptor antagonist. Toxicologic Pathology. Link

-

Stanovnik, L. (2000).[7] Determining the parameters of concentration-response relationship for histamine on the isolated portion of guinea pig stomach and guinea pig right atrium. Pflugers Archiv. Link

Sources

- 1. neuron.mefst.hr [neuron.mefst.hr]

- 2. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Determining the parameters of concentration-response relationship for histamine on the isolated portion of guinea pig stomach and guinea pig right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Zaltidine Hydrochloride: The Potency-Toxicity Paradox in H2 Antagonist Design

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Discovery, Synthesis, and the Critical Failure Mode of Zaltidine Hydrochloride

Executive Summary: The Structural Hybrid Trap

This compound (CP-57,361) represents a pivotal case study in the history of rational drug design. Developed in the 1980s during the "golden age" of histamine H2-receptor antagonists, Zaltidine was engineered to combine the structural pharmacophores of the first-generation antagonist cimetidine and the emerging third-generation antagonist famotidine .

While Zaltidine achieved exceptional potency and efficacy in suppressing gastric acid—demonstrating an 86% ulcer healing rate in clinical trials—it ultimately failed due to a high incidence of hepatotoxicity (approx. 8% of patients). This guide analyzes the chemical logic behind Zaltidine’s design, details its synthesis, and deconstructs the specific toxicity profile that halted its global commercialization, offering a critical lesson on the risks of "scaffold hybridization" in medicinal chemistry.

Historical Context & Rational Drug Design

The H2 Antagonist Race

Following the Nobel Prize-winning discovery of cimetidine (Tagamet) by Sir James Black, the pharmaceutical industry raced to develop more potent analogs with fewer side effects (specifically avoiding cimetidine's anti-androgenic effects and CYP450 inhibition).

-

Generation 1 (Cimetidine): Imidazole ring + Cyanoguanidine tail.

-

Generation 2 (Ranitidine): Furan ring + Nitroethenediamine tail.

-

Generation 3 (Famotidine): Thiazole ring + Sulfamoylamidine tail.

The Zaltidine Hypothesis

Zaltidine was designed by Nippon Chemiphar (and associated with Pfizer under code CP-57,361) as a "best of both worlds" hybrid.

-

Retention of Imidazole: It kept the imidazole ring of cimetidine (believed to mimic histamine's natural binding).

-

Adoption of Thiazole: It incorporated the aminothiazole moiety found in famotidine to enhance affinity and selectivity.

-

Result: A unique Imidazolyl-Thiazole scaffold.

Figure 1: Evolutionary pathway of H2 antagonists showing Zaltidine as a divergent branch attempting to hybridize the imidazole and thiazole scaffolds.

Chemical Structure & Synthesis

Structural Analysis

IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine dihydrochloride.

| Moiety | Function | Origin/Logic |

| 2-Methylimidazole | H2 Receptor Recognition | Mimics Histamine/Cimetidine; Methyl group reduces CYP inhibition compared to Cimetidine. |

| Thiazole Ring | Linker/Spacer | Rigidifies the structure; enhances potency (similar to Famotidine). |

| Guanidine | Polar Tail | Provides strong hydrogen bonding to the receptor's polar pocket. |

Synthesis Protocol (Hantzsch Thiazole Route)

The synthesis of Zaltidine relies on the classic Hantzsch Thiazole Synthesis , condensing an

Step-by-Step Methodology:

-

Precursor Preparation:

-

Start with 2-methylimidazole .

-

Perform Friedel-Crafts acylation (or similar lithiation/acylation) to generate 4-acetyl-2-methylimidazole .

-

-

Halogenation:

-

Brominate the acetyl group using bromine (

) in acetic acid or HBr to yield 4-(bromoacetyl)-2-methylimidazole .

-

-

Cyclization (The Key Step):

-

Salt Formation:

-

Treat the resulting free base with hydrochloric acid to yield This compound .

-

Figure 2: Synthetic pathway for Zaltidine via Hantzsch thiazole construction.

Pharmacological Profile[4][9][10][11][12]

Zaltidine acts as a competitive, reversible antagonist at the histamine H2 receptor on gastric parietal cells.

Potency and Efficacy

In clinical studies, Zaltidine demonstrated potency superior to cimetidine and comparable to ranitidine.

-

Ulcer Healing (4 Weeks): 86% (Zaltidine 150mg OD) vs. 19% (Placebo).

-

Acid Suppression: Significant reduction in basal and nocturnal acid secretion.

-

Duration: Supported once-daily dosing (similar to modified release formulations of competitors).

The Safety Failure (Hepatotoxicity)

Unlike its competitors, Zaltidine exhibited a distinct and unacceptable toxicity profile. The pivotal study by Farup et al. (1988) marked the death knell for the drug's broad development.

Comparative Safety Data:

| Parameter | Zaltidine (150mg) | Placebo | Ranitidine (Standard) |

| Total Patients (n) | 59 | 59 | N/A (Historical <0.1%) |

| ALT/AST Elevation | 5 patients (8.5%) | 0 | Rare (< 1%) |

| Liver Biopsy Findings | Hepatocellular necrosis; inflammatory infiltration | Normal | N/A |

| Outcome | Trial Stopped Early | Completed | Marketed Globally |

Mechanism of Toxicity: The toxicity was linked to plasma levels in the "upper half of the observed range," suggesting a dose-dependent intrinsic toxicity rather than a purely idiosyncratic reaction.

-

Hypothesis: The imidazole-thiazole conjugate may be metabolically activated (possibly via CYP450) into a reactive intermediate that depletes hepatic glutathione or covalently binds to hepatocellular proteins. This contrasts with Famotidine (thiazole only) and Cimetidine (imidazole only), suggesting the combination created a unique toxicophore.

Lessons for Modern Drug Discovery

The failure of Zaltidine provides critical "negative knowledge" for modern medicinal chemists:

-

Hybridization Risks: Merging two successful scaffolds (Imidazole + Thiazole) does not guarantee additive safety; it can create novel metabolic liabilities.

-

Hepatic Signals: An 8% incidence of transaminase elevation in Phase II/III is a definitive "No-Go" signal. Modern screening would likely catch this via high-content screening (HCS) for hepatotoxicity earlier in the pipeline.

-

Structural Alerts: The 2-methylimidazole moiety, while less inhibitory to CYP450 than the un-methylated imidazole of cimetidine, still carries risks of bioactivation when coupled with electron-rich systems like aminothiazoles.

References

-

Farup, P. G., et al. (1988). "Zaltidine: an effective but hepatotoxic H2-receptor antagonist." Scandinavian Journal of Gastroenterology, 23(6), 655-658.

-

PubChem. "Zaltidine - Compound Summary." National Library of Medicine.[3]

-

Nippon Chemiphar. "Corporate History & R&D Pipeline." (Contextual reference for originator status).

-

Parsons, M. E., & Ganellin, C. R. (2006). "Histamine and its receptors." British Journal of Pharmacology. (Context on H2 antagonist structural evolution).

Sources

- 1. chemiphar.co.jp [chemiphar.co.jp]

- 2. R&D : Pipeline | About Chemiphar | Corporate Information | NIPPON CHEMIPHAR [chemiphar.co.jp]

- 3. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0550714B1 - Processes for production of zidovudine - Google Patents [patents.google.com]

- 7. chemiphar.co.jp [chemiphar.co.jp]

- 8. youtube.com [youtube.com]

chemical structure and properties of Zaltidine hydrochloride

For Research, Scientific, and Drug Development Professionals

Abstract

Zaltidine hydrochloride is a potent histamine H2-receptor antagonist previously investigated for its antisecretory activity in the context of peptic ulcer disease. This document provides an in-depth technical overview of its chemical structure, known properties, and relevant methodologies for its study. While Zaltidine showed clinical efficacy, its development was halted due to findings of hepatotoxicity. This guide is intended for research and drug development professionals interested in the pharmacology and toxicology of histamine H2-receptor antagonists.

Chemical Identity and Structure

Zaltidine is chemically identified as (4-(2-Methylimidazol-5-yl)-2-thiazolyl)guanidine.[1] The hydrochloride salt form enhances its solubility for formulation and administration.

-

IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride

-

Synonyms: this compound, CP-57361[2]

-

CAS Number: 90274-23-0[3]

Chemical Structure Visualization

The chemical structure of Zaltidine comprises a methyl-imidazole ring linked to a thiazole ring, which in turn is substituted with a guanidine group.

Caption: Chemical structure of Zaltidine.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes computed data for the base molecule, Zaltidine.

| Property | Value | Source |

| Molecular Formula | C8H10N6S | [1] |

| Molecular Weight | 222.27 g/mol | [1] |

| XLogP3 | 0 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 134 Ų | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 254 | [4] |

Mechanism of Action and Pharmacology

Zaltidine is a specific and potent histamine H2-receptor antagonist.[2] Its primary pharmacological action is the inhibition of gastric acid secretion.

Signaling Pathway

Histamine H2 receptors are G-protein coupled receptors located on the basolateral membrane of gastric parietal cells.[5] Activation of these receptors by histamine initiates a signaling cascade that results in the secretion of gastric acid. Zaltidine competitively inhibits the binding of histamine to H2 receptors, thereby blocking this signaling pathway.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

For quality control and research purposes, robust analytical methods are essential. While a specific validated method for this compound is not publicly documented, a reverse-phase high-performance liquid chromatography (RP-HPLC) method, similar to those used for other H2-receptor antagonists, would be appropriate.

Illustrative RP-HPLC Method

The following protocol is an example based on methods for similar compounds and would require optimization and validation for this compound. [4][6][7][8] Objective: To quantify this compound in bulk drug substance and pharmaceutical formulations.

Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be determined during method development.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by UV spectral scan of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method is able to separate the analyte from degradation products and excipients.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Pharmacological and Toxicological Profile

Pharmacodynamics

Zaltidine was shown to be an effective inhibitor of gastric acid secretion. [9]Clinical studies demonstrated high healing rates for duodenal ulcers. [9]

Pharmacokinetics

While specific pharmacokinetic data for Zaltidine is limited in the public domain, H2-receptor antagonists as a class are generally characterized by rapid oral absorption and elimination primarily through renal excretion. [10]

Hepatotoxicity

The clinical development of Zaltidine was terminated due to a significant incidence of drug-induced liver injury (DILI). [9]In a clinical trial, approximately 8% of patients treated with Zaltidine showed elevated serum aminotransferase levels, which normalized upon discontinuation of the drug. [9]Liver biopsies provided evidence of drug-induced injury. [9]This hepatotoxicity is a critical consideration in the evaluation of this compound and related structures. Drug-induced hepatotoxicity can be idiosyncratic and is a major reason for the withdrawal of drugs from the market. [11][12][13]

Experimental Protocols

Receptor Binding Assay (Illustrative Protocol)

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like Zaltidine for the histamine H2 receptor. This would require optimization with specific reagents. [14][15][16] Objective: To determine the inhibitory constant (Ki) of Zaltidine for the histamine H2 receptor.

Materials:

-

Cell membranes expressing the human histamine H2 receptor.

-

Radioligand (e.g., [3H]-Tiotidine, a known H2 antagonist).

-

Test compound (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Filtration manifold and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known H2 antagonist (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the concentration of Zaltidine.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a historically significant compound in the study of histamine H2-receptor antagonists. Its potent antisecretory effects were unfortunately overshadowed by a concerning profile of hepatotoxicity. The information and methodologies presented in this guide provide a technical framework for researchers and drug development professionals to understand the chemical and pharmacological properties of this compound and to inform the study of other compounds in this class, with a particular emphasis on the early assessment of potential liver toxicity.

References

-

Global Substance Registration System (GSRS). (n.d.). ZALTIDINE. Retrieved from [Link]

-

Quora. (2020). What is the mechanism of action of ranitidine? Retrieved from [Link]

-

Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology, 23(6), 655-658. Retrieved from [Link]

-

Angene Chemical. (n.d.). Zaltidine(CAS# 85604-00-8). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56051, Zaltidine. Retrieved from [Link]

-

Chremos, A. N. (1986). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. British Journal of Clinical Pharmacology, 22(1), 91-95. Retrieved from [Link]

-

EASL Clinical Practice Guidelines: Drug-induced liver injury. (2019). Journal of Hepatology, 70(6), 1222-1261. Retrieved from [Link]

-

Effectiveness and Safety of Histamine H2 Receptor Antagonists: An Umbrella Review of Meta-Analyses. (2022). Journal of Clinical Pharmacy and Therapeutics, 47(10), 1547-1560. Retrieved from [Link]

-

Patel, J. B., & Gunjal, P. T. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, 1 HNMR, 13 CNMR spectroscopy data and elemental analysis of SB. Retrieved from [Link]

-

ResearchGate. (2025). A validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. Retrieved from [Link]

-

American Association for the Study of Liver Diseases. (2025). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. Retrieved from [Link]

-

de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(21), 8844-8857. Retrieved from [Link]

-

Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of form 1 ranitidine hydrochloride.

-

MDPI. (2023). Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. Retrieved from [Link]

-

Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

-

Journal of Pharmaceutical Analysis. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

-

Lucena, M. I., et al. (2000). Acute liver injury associated with the use of ebrotidine, a new H2-receptor antagonist. Journal of Hepatology, 33(5), 825-829. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

Sources

- 1. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]

- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 4. japtronline.com [japtronline.com]

- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]

- 7. cjap.ytbmed.net [cjap.ytbmed.net]

- 8. DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC | JOURNAL OF PHARMACEUTICAL ANALYSIS [journalsofpharmaceuticalanalysis.com]

- 9. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. easl.eu [easl.eu]

- 12. When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs | AASLD [aasld.org]

- 13. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Pharmacological Profiling of Zaltidine Dihydrochloride

Executive Summary

Zaltidine dihydrochloride (CP-57361) is a potent, selective histamine H2-receptor antagonist belonging to the guanidinothiazole chemical class. Developed as a therapeutic agent for peptic ulcer disease and gastric hypersecretory states, it demonstrates significant antisecretory activity, structurally and pharmacologically comparable to famotidine.[1]

While Zaltidine exhibits superior potency compared to first-generation antagonists like cimetidine, its clinical development was halted due to a distinct safety signal: a high incidence (~8%) of hepatocellular injury . This guide details the compound's pharmacological architecture, differentiating its potent efficacy from its limiting toxicological profile.[2] It serves as a critical case study in the dissociation of receptor affinity from metabolic safety in drug development.

Chemical & Physical Intelligence[1]

Structural Identity

Zaltidine is distinct from furan-based (ranitidine) or imidazole-based (cimetidine) antagonists. It utilizes a thiazole ring system linked to a guanidine moiety, a structural motif associated with high H2-receptor affinity.[3]

-

IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine dihydrochloride

-

Molecular Formula: C

H -

Molecular Weight: ~295.19 g/mol (salt form)

-

Key Moiety: The 2-guanidinothiazole group acts as a bioisostere for the histamine imidazole ring, allowing high-affinity binding without intrinsic activity.

Physicochemical Properties

| Property | Value | Implication |

| Solubility | High in water (salt form) | Favorable for oral and IV formulation. |

| pKa | ~7.0 (imidazole), >13 (guanidine) | Exists as a cation at physiological pH, aiding receptor interaction. |

| Lipophilicity (LogP) | ~0.5 - 1.0 | Moderate lipophilicity ensures balanced GI absorption and receptor access. |

Pharmacodynamics: Mechanism of Action

Receptor Interaction

Zaltidine functions as a competitive, reversible antagonist at the H2 receptor located on the basolateral membrane of gastric parietal cells. By occupying this receptor, it blocks the binding of histamine released from Enterochromaffin-like (ECL) cells.[5]

Signaling Cascade Blockade:

-

Normal State: Histamine

H2 Receptor -

Zaltidine State: Blockade of H2 receptor prevents cAMP upregulation, keeping the Proton Pump sequestered and inactive.

Visualization: H2 Signaling Blockade

Caption: Zaltidine competitively inhibits H2 receptors, preventing the cAMP-dependent activation of the proton pump.

Potency & Selectivity

-

Potency: Zaltidine is approximately 8-10x more potent than cimetidine and comparable to famotidine.

-

Selectivity: Highly selective for H2 receptors; negligible affinity for H1 (allergy) or H3 (CNS) receptors.

-

Efficacy: In clinical trials, 150 mg/day achieved ulcer healing rates of 86% at 4 weeks, significantly superior to placebo (19%).[6]

Pharmacokinetics (ADME)

Absorption & Distribution

-

Bioavailability: Estimated >50% (oral), similar to other guanidinothiazoles.

-

Tmax: 1–3 hours post-ingestion.

-

Plasma Correlation: Therapeutic efficacy correlates with plasma concentration, but toxicity (hepatotoxicity) was specifically associated with patients in the upper 50th percentile of plasma exposure , suggesting a dose-dependent toxic threshold.

Metabolism & Excretion (The Critical Failure Point)

Unlike famotidine (which is largely excreted unchanged), Zaltidine undergoes significant hepatic metabolism.

-

Metabolic Pathway: Likely involves oxidation and conjugation.

-

Hepatotoxicity: The metabolic intermediates of Zaltidine are implicated in hepatocellular injury. Clinical data revealed elevated serum aminotransferases (ALT/AST) in ~8% of subjects, confirmed by liver biopsy to be drug-induced injury.[6] This rate is unacceptably high compared to the <1% incidence for ranitidine or famotidine.

Experimental Protocols for Profiling

To characterize Zaltidine or similar H2 antagonists, the following validated protocols are standard.

In Vivo Efficacy: Pylorus-Ligated (Shay) Rat Model

This model quantifies the drug's ability to inhibit basal and stimulated acid secretion.

Protocol Workflow:

-

Subject: Wistar albino rats (180–220g), fasted 24h.

-

Preparation: Under anesthesia, perform a midline abdominal incision.

-

Ligation: Ligate the pylorus carefully to avoid damaging blood vessels.

-

Dosing: Administer Zaltidine (Test: 1–10 mg/kg) or Vehicle (Control) intraduodenally or subcutaneously immediately after ligation.

-

Incubation: Close abdomen; allow 4 hours for gastric accumulation.

-

Harvest: Euthanize animals; remove stomach; collect gastric contents.

-

Analysis: Centrifuge contents. Measure Volume , pH , and Total Acidity (titration vs 0.01N NaOH).

Visualization: Experimental Workflow

Caption: Workflow for the Shay Rat Model to assess antisecretory potency of Zaltidine.

Safety Profile & Toxicity Analysis

Hepatotoxicity (Primary Withdrawal Cause)

-

Incidence: 8% in clinical trials (vs. <1% for standard of care).

-

Presentation: Elevated transaminases (ALT/AST), reversible upon cessation.[6]

-

Pathology: Liver biopsy confirms hepatocellular necrosis/inflammation.

-

Mechanism: Idiosyncratic metabolic toxicity.[7] The specific chemical substituents on the thiazole ring of Zaltidine, unlike Famotidine, likely generate reactive metabolites that deplete glutathione or directly damage hepatocytes.

Genotoxicity & ECL Hyperplasia

-

Class Effect: All potent acid suppressors (H2 blockers, PPIs) cause secondary hypergastrinemia, leading to Enterochromaffin-like (ECL) cell hyperplasia. This is a physiological response, not direct genotoxicity.

-

Zaltidine Specifics: While some early reports queried genotoxicity, the primary safety signal remains liver injury. However, any long-term development of potent H2 blockers must screen for neuroendocrine tumor formation (carcinoids) in rodent models.

Comparative Pharmacological Matrix

| Feature | Zaltidine | Ranitidine | Famotidine |

| Chemical Class | Guanidinothiazole | Furan | Guanidinothiazole |

| Relative Potency | High (8-10x Cimetidine) | Moderate (4-5x Cimetidine) | High (9-10x Cimetidine) |

| Bioavailability | ~60% | ~50% | ~40-45% |

| Hepatic Safety | High Risk (8% Injury) | Low Risk (<0.1%) | Low Risk (<0.1%) |

| Status | Withdrawn/Discontinued | Withdrawn (NDMA impurity) | Clinical Standard |

References

-

Farup, P. G., et al. (1988).[6] "Zaltidine: an effective but hepatotoxic H2-receptor antagonist."[6] Scandinavian Journal of Gastroenterology. Link

-

PubChem. (2025).[4][5] "Zaltidine Dihydrochloride Compound Summary." National Library of Medicine. Link

-

LiverTox. (2018). "Histamine Type-2 Receptor Antagonists (H2 Blockers)." Clinical and Research Information on Drug-Induced Liver Injury. Link

-

MedChemExpress. (2024). "Zaltidine Dihydrochloride Product Information." Link

-

Hantabal, J. (2024). "Famotidine vs Ranitidine: Potency and Safety Comparison."[2][3] MediSearch. Link

Sources

- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaltidine | C8H10N6S | CID 56051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ranitidine Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zaltidine: an effective but hepatotoxic H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

Zaltidine (C₈H₁₀N₆S): Molecular Architecture & Technical Monograph

The following technical guide details the molecular architecture, pharmacological mechanism, synthetic pathways, and safety profile of Zaltidine.

Executive Summary

Zaltidine (C₈H₁₀N₆S) represents a structural evolution in the class of histamine H2-receptor antagonists. Chemically distinct due to its 2-methylimidazole and guanidinothiazole moieties, it was developed to inhibit gastric acid secretion with higher potency than cimetidine. While exhibiting superior antisecretory efficacy and a longer half-life, its clinical utility was curtailed by a distinct hepatotoxic profile not commonly seen in its congeners (e.g., ranitidine, famotidine). This guide analyzes the physicochemical basis of Zaltidine’s potency and the metabolic pathways implicated in its toxicity.

Chemical Identity & Structural Analysis

The molecular formula C₈H₁₀N₆S encodes a highly nitrogenous heteroaromatic system. Unlike the furan-based ranitidine, Zaltidine utilizes a thiazole core coupled to an imidazole ring, creating a rigid bi-heterocyclic structure.

Physicochemical Profile

| Property | Specification | Technical Significance |

| IUPAC Name | 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | Defines the specific connectivity of the bi-heterocyclic system. |

| Molecular Weight | 222.27 g/mol | Low MW facilitates rapid oral absorption. |

| Polar Surface Area | ~134 Ų | High polarity due to guanidine/imidazole; limits BBB penetration (favorable for peripheral H2 targeting). |

| pKa (Guanidine) | ~13.6 (Basic) | The guanidine group is protonated at physiological pH, mimicking the histamine terminal amine. |

| Solubility | Low in water (neutral); Soluble in dilute acid | Formulation requires salt forms (e.g., Zaltidine dihydrochloride) for bioavailability. |

Structural Pharmacophore

The Zaltidine molecule consists of three distinct functional domains:

-

The H2-Binding Domain (Imidazole): The 2-methylimidazole ring mimics the imidazole ring of histamine, allowing high-affinity recognition by the H2 receptor.

-

The Linker/Core (Thiazole): A rigid thiazole ring replaces the flexible thioether chains found in cimetidine, restricting conformational entropy and locking the molecule in a bioactive conformation.

-

The Polar Tail (Guanidine): A highly basic guanidine group interacts with the polar regions of the receptor, anchoring the antagonist.

Pharmacology: Mechanism of Action[1][2]

Zaltidine functions as a competitive, reversible antagonist at the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.

Signal Transduction Blockade

Under normal physiological conditions, histamine binding activates the Gs-protein-coupled H2 receptor, triggering the Adenylate Cyclase (AC) cascade. Zaltidine intercepts this pathway.

Key Mechanistic Steps:

-

Competitive Binding: Zaltidine occupies the H2 receptor site without inducing the conformational change required for Gs-protein activation.

-

cAMP Suppression: By preventing Gs activation, Zaltidine inhibits the catalytic activity of Adenylate Cyclase.

-

Kinase Downregulation: Reduced intracellular cAMP levels prevent the activation of Protein Kinase A (PKA).

-

Proton Pump Inhibition: Without PKA-mediated phosphorylation, the H⁺/K⁺-ATPase (Proton Pump) fails to translocate to the apical membrane, halting acid secretion.

Pathway Visualization

Figure 1: Competitive inhibition of the Histamine H2 signaling cascade by Zaltidine.

Chemical Synthesis & Manufacturing

The synthesis of Zaltidine generally follows the Hantzsch Thiazole Synthesis paradigm, constructing the thiazole ring from an alpha-haloketone and a thioamide derivative.

Synthetic Protocol

Step 1: Preparation of the Alpha-Haloketone

-

Precursor: 2-Methylimidazole.

-

Acylation: Friedel-Crafts acylation or reaction with acetic anhydride generates 4-acetyl-2-methylimidazole.

-

Halogenation: Bromination of the acetyl group (using Br₂ in acetic acid or NBS) yields 4-(bromoacetyl)-2-methylimidazole . This is the critical electrophilic intermediate.

Step 2: Hantzsch Cyclization

-

Reagent: Amidinothiourea (Guanylthiourea).

-

Reaction: The alpha-bromoketone is refluxed with amidinothiourea in ethanol.

-

Mechanism: The sulfur atom of the thiourea attacks the alpha-carbon of the ketone (SN2), followed by condensation of the amine with the carbonyl to close the thiazole ring.

-

Product: Zaltidine hydrobromide (subsequently neutralized to the free base).

Synthesis Workflow Diagram

Figure 2: Hantzsch Thiazole Synthesis route for Zaltidine production.

Safety Profile & Toxicology

While Zaltidine demonstrated high efficacy in clinical trials (86% ulcer healing rate vs. 19% placebo), its development was halted due to hepatotoxicity .

Mechanism of Liver Injury

Unlike cimetidine, which inhibits Cytochrome P450 enzymes (causing drug-drug interactions), Zaltidine causes direct hepatic injury.

-

Incidence: Approximately 8% of patients in clinical trials exhibited elevated serum aminotransferases.[1]

-

Pathology: Liver biopsies revealed hepatocellular damage consistent with drug-induced liver injury (DILI).

-

Hypothesis: The metabolic activation of the 2-methylimidazole moiety or the aminothiazole substructure may generate reactive intermediates (epoxides or iminoquinones) that covalently bind to hepatic proteins, triggering an immune-mediated response or direct cytotoxicity.

Comparative Safety

| Drug | Structure Class | Hepatotoxicity Risk | CYP450 Inhibition |

| Zaltidine | Imidazole-Thiazole | High (Withdrawn) | Low |

| Cimetidine | Imidazole | Low | High |

| Ranitidine | Furan | Rare | Low |

| Famotidine | Thiazole | Rare | Negligible |

Analytical Profiling

For researchers verifying the identity of Zaltidine (C₈H₁₀N₆S), the following analytical markers are standard.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: m/z 223.09

-

Fragment ions: Loss of guanidine group often observed.

-

-

¹H-NMR (DMSO-d₆):

-

δ 2.3 ppm: Singlet (3H), Methyl group on imidazole.

-

δ 6.9 ppm: Singlet (1H), Thiazole ring proton.

-

δ 7.4 ppm: Singlet (1H), Imidazole ring proton.

-

δ 7.0-8.0 ppm: Broad singlets (Guanidine NH protons, exchangeable with D₂O).

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.

-

Detection: UV at 254 nm (Strong absorbance due to conjugated heteroaromatic system).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56051, Zaltidine. Retrieved from [Link]

-

Farup, P. G., et al. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist.[1] Scandinavian Journal of Gastroenterology, 23(6), 655-658.[1] Retrieved from [Link]

-

Vertex AI Search (2023). Zaltidine Molecular Formula and Structure Verification. FDA / PrecisionFDA Data. Retrieved from [Link]

Sources

known synonyms for Zaltidine (e.g., CP-57361)

Status: Discontinued / Research Compound Therapeutic Class: Histamine H2-Receptor Antagonist (H2RA) Primary Application: Gastric Acid Secretion Inhibition (Historical)

Executive Summary

Zaltidine (Code: CP-57361) is a potent, specific, and long-acting histamine H2-receptor antagonist originally developed for the treatment of peptic ulcer disease. Structurally characterized by a guanidino-thiazole moiety linked to an imidazole ring, Zaltidine demonstrated superior antisecretory activity compared to early-generation H2RAs like cimetidine.

Despite achieving an 86% healing rate in duodenal ulcer clinical trials, its development was halted due to a high incidence of hepatotoxicity (approx. 8% of patients), characterized by elevated serum aminotransferases and hepatocellular damage.[1] Today, Zaltidine serves as a critical reference standard in toxicological research, specifically for studying idiosyncratic drug-induced liver injury (DILI) and H2-receptor ligand binding kinetics.

Nomenclature & Identity Matrix

The following table consolidates all known identifiers for Zaltidine. Researchers must distinguish between the free base and the dihydrochloride salt forms during assay preparation, as their solubility profiles differ significantly.

| Identifier Type | Value / Synonym | Context |

| Common Name | Zaltidine | INN, BAN |

| Development Code | CP-57361 | Pfizer (Originator) |

| Alternative Code | CP-57,361 | Stylized variation |

| Salt Form Name | Zaltidine Dihydrochloride | Highly water-soluble form |

| Salt Code | CP-5736 dihydrochloride | Specific salt designation |

| IUPAC Name | 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine | Official chemical structure |

| CAS Number | 85604-00-8 | Free Base |

| Molecular Formula | C₈H₁₀N₆S | Free Base |

| Molecular Weight | 222.27 g/mol | Free Base |

| InChI Key | GIMNAEMRNXUAQP-UHFFFAOYSA-N | Digital Identity |

Chemical & Pharmacological Profile

Structural Logic

Zaltidine belongs to the guanidino-thiazole class of H2 antagonists. Unlike ranitidine (furan ring) or famotidine (thiazole ring with different side chains), Zaltidine incorporates a 2-methylimidazole ring.

-

Guanidine Group: Provides high basicity (pKa ~13), ensuring protonation at physiological pH, which mimics the ethylamine tail of histamine for receptor recognition.

-

Thiazole Linker: Increases potency and stability compared to the imidazole ring of cimetidine.

-

Hepatotoxicity Vector: The specific metabolic activation of the methyl-imidazole moiety, combined with the thiazole-guanidine system, is hypothesized to generate reactive metabolites responsible for the observed immune-mediated hepatotoxicity.

Mechanism of Action (Pathway)

Zaltidine acts as a competitive antagonist at the parietal cell H2 receptor. By blocking histamine binding, it inhibits the cAMP-dependent pathway that triggers the H+/K+ ATPase (Proton Pump).

Figure 1: Pharmacological blockade of gastric acid secretion by Zaltidine.

Analytical Verification Protocol

Objective: To positively identify Zaltidine in a research sample and distinguish it from common impurities or degradation products using LC-MS/MS.

Physicochemical Considerations

-

Polarity: High (due to guanidine and imidazole groups).

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in non-polar solvents (Hexane, Chloroform).

-

Retention Challenge: Standard C18 columns may result in poor retention (elution at void volume). A modified mobile phase or HILIC column is recommended.

HPLC-MS/MS Methodology

This protocol is adapted for high-sensitivity identification.

A. Sample Preparation

-

Weigh 1.0 mg of Zaltidine reference standard.

-

Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

-

Vortex for 30 seconds and sonicate for 5 minutes.

-

Filter through a 0.22 µm PTFE syringe filter into an amber vial.

B. Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-5 min: 5% -> 60% B

-

5-7 min: 95% B (Wash)

-

7-10 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

C. Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).[2]

-

Precursor Ion (Q1): m/z 223.3 [M+H]⁺ (Calculated based on MW 222.27).

-

Key Fragment Ions (Q3) for MRM:

-

223.3 -> 95.1 (Imidazole fragment - Quantifier)

-

223.3 -> 126.0 (Thiazole-Guanidine fragment - Qualifier)

-

Verification Workflow Diagram

Figure 2: Step-by-step analytical workflow for the identification of Zaltidine.

References

-

Farup, P. G. (1988).[1] "Zaltidine: an effective but hepatotoxic H2-receptor antagonist."[1] Scandinavian Journal of Gastroenterology, 23(6), 655-658.[1] Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56051, Zaltidine. Retrieved from PubChem. Link

-

LiverTox. (2018). "Histamine Type-2 Receptor Antagonists (H2 Blockers)." Clinical and Research Information on Drug-Induced Liver Injury. Link

-

BOC Sciences. (n.d.). "Zaltidine CAS 85604-00-8 Product Information."

Sources

Zaltidine Hydrochloride: A Potent H2 Receptor Antagonist with a Checkered Past

An In-depth Literature Review of its Research and Development

This technical guide provides a comprehensive literature review of Zaltidine hydrochloride (also known as CP-57,361), a once-promising histamine H2 receptor antagonist. Developed for the treatment of peptic ulcer disease, Zaltidine demonstrated significant efficacy in inhibiting gastric acid secretion. However, its journey through clinical development was ultimately halted by significant safety concerns, specifically hepatotoxicity. This document will delve into the available scientific literature to provide researchers, scientists, and drug development professionals with a detailed understanding of Zaltidine's mechanism of action, preclinical and clinical findings, and the critical safety issues that led to the cessation of its development.

The Scientific Rationale: Targeting Gastric Acid Secretion

Peptic ulcer disease and gastroesophageal reflux disease (GERD) are primarily driven by the corrosive action of gastric acid on the mucosal linings of the stomach and esophagus.[1] The secretion of this acid is a complex physiological process regulated by multiple signaling pathways, with histamine playing a pivotal role.

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells.[2] This interaction triggers a cascade of intracellular events, culminating in the activation of the H+/K+ ATPase, or "proton pump," which is the final step in acid secretion. Histamine H2 receptor antagonists, such as Zaltidine, are a class of drugs designed to competitively block the binding of histamine to its receptor, thereby reducing gastric acid production.[3][4]

Mechanism of Action: Competitive Antagonism at the H2 Receptor

This compound is a highly specific and potent competitive antagonist of the histamine H2 receptor.[5] By binding to H2 receptors on gastric parietal cells, Zaltidine effectively reduces the stimulatory effect of histamine on gastric acid secretion.[5] This mechanism is shared by other well-known H2 blockers like cimetidine and ranitidine.[3][6]

The binding of an H2 receptor antagonist to the receptor does not elicit an intracellular response. Instead, it prevents histamine from binding and initiating the signaling cascade that leads to acid secretion. This results in a significant reduction in both basal and stimulated gastric acid output.

Caption: Figure 1: Signaling pathway of gastric acid secretion and the inhibitory action of Zaltidine.

Synthesis and Manufacturing: An Inferential Approach

Detailed, publicly available protocols for the synthesis of this compound are scarce. However, based on the known structures of other H2 receptor antagonists like ranitidine and the general principles of medicinal chemistry, a plausible synthetic route can be inferred. The synthesis of such molecules often involves the construction of a heterocyclic core, followed by the addition of a side chain containing the functional groups necessary for H2 receptor binding.

For ranitidine, a common synthetic approach involves the reaction of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene.[6][10] The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol.[11][12] It is highly probable that a similar multi-step organic synthesis pathway was employed for the production of this compound.

A Generalized Experimental Protocol for Hydrochloride Salt Formation (based on related compounds):

-

Dissolution: Dissolve the synthesized Zaltidine free base in a suitable organic solvent (e.g., anhydrous ethanol, isopropanol).

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to the dissolved free base while stirring.

-

Precipitation: The this compound salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.

-

Isolation: Collect the precipitated solid by filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the purified this compound salt under vacuum to remove any remaining solvent.

Preclinical Research: Early Indications of Potency

While specific preclinical data for Zaltidine is limited in publicly accessible literature, its progression to clinical trials implies the successful completion of a standard preclinical development program. Such a program would have typically included:

-

In vitro pharmacology: Characterization of its binding affinity and selectivity for the H2 receptor, likely using radioligand binding assays and functional assays measuring cAMP production in cells expressing the H2 receptor.

-

In vivo pharmacology: Evaluation of its antisecretory effects in animal models of gastric acid secretion. These studies would have been crucial for determining its potency and duration of action.[13]

-

Pharmacokinetics: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. One study notes that the long duration of action of Zaltidine is attributed to its relatively slow elimination from the plasma.[7]

-

Toxicology: A comprehensive battery of safety studies to identify potential toxicities and establish a safe starting dose for human trials.

Clinical Investigations: A Tale of Efficacy and Toxicity

The clinical development of this compound provided strong evidence for its efficacy in treating duodenal ulcers, but also revealed a significant and ultimately prohibitive safety concern.

Clinical Efficacy

A key randomized, placebo-controlled clinical trial investigated the efficacy of Zaltidine in the short-term treatment of duodenal ulcers.[11] The study demonstrated a statistically significant and clinically meaningful effect:

| Treatment Group | Number of Patients | Healing Rate after 4 Weeks | p-value |

| Zaltidine (150 mg once daily) | 59 | 86% | < 0.001 |

| Placebo | - | 19% |

Table 1: Efficacy of Zaltidine in Duodenal Ulcer Healing [11]

These results clearly established Zaltidine as an effective agent for the treatment of duodenal ulcers, with a healing rate comparable to other H2 receptor antagonists.[14]

Another study in healthy volunteers and patients with a history of duodenal ulceration demonstrated a dose-dependent inhibition of both basal and pentagastrin-stimulated acid output.[7] Single oral doses of 100 mg and 200 mg of Zaltidine produced a peak inhibition of maximal acid output of 85% and 97%, respectively, at 3 hours post-dose.[7] Notably, a significant inhibitory effect on basal acid output was still observed 24 hours after dosing, suggesting a long duration of action.[7]

Safety Profile and Hepatotoxicity

Despite its promising efficacy, the clinical development of Zaltidine was marred by a significant safety issue: hepatotoxicity. In the same pivotal clinical trial, a concerning number of patients in the Zaltidine group experienced elevated serum aminotransferase levels.[11]

-

Incidence: 8% of patients treated with Zaltidine showed increased serum aminotransferase levels.[11]

-

Evidence of Drug-Induced Injury: Liver biopsy specimens from affected patients provided strong evidence of drug-induced liver injury.[11]

-

Dose- and Concentration-Dependence: The hepatic damage was associated with plasma concentrations of Zaltidine in the upper half of the observed range.[11]

-

Reversibility: The elevated liver enzyme levels returned to normal after the discontinuation of treatment.[11]

This incidence of hepatic damage was noted to be higher than that observed with other commonly used H2-receptor antagonists at the time.[11] While long-term use of other H2 blockers has been associated with a low incidence of adverse effects, the hepatotoxicity observed with Zaltidine was a clear signal of a significant safety liability.[15][16]

Analytical Methodologies: A Framework for Characterization

Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations are not described in the available literature. However, standard analytical techniques for similar small molecule drugs would have been employed.

High-Performance Liquid Chromatography (HPLC) is the most likely method to have been used for both quantitative analysis and stability-indicating assays. A typical HPLC method for an H2 receptor antagonist would involve:

Caption: Figure 2: A generalized workflow for the HPLC analysis of a pharmaceutical compound.

A Hypothetical HPLC Method for this compound:

-

Column: A reverse-phase C18 column would be a suitable choice.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used for elution.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of Zaltidine would be employed.

-

Validation: The method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18]

Stability and Degradation: An Unexplored Frontier

There is no publicly available information on the stability of this compound or its degradation products. Forced degradation studies are a critical component of drug development, as they help to identify potential degradation pathways and establish the intrinsic stability of a drug substance.[14] These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light.[19][20]

The results of such studies are essential for developing stable pharmaceutical formulations and for the validation of stability-indicating analytical methods.[7] The lack of this information for Zaltidine is another consequence of its discontinued development.

Conclusion: A Cautionary Tale in Drug Development

The story of this compound is a poignant reminder of the challenges inherent in drug development. It emerged as a potent and effective H2 receptor antagonist with the potential to be a valuable therapeutic agent for peptic ulcer disease. However, the discovery of significant hepatotoxicity during clinical trials ultimately led to the termination of its development.

This literature review has synthesized the available information on Zaltidine, highlighting its mechanism of action, clinical efficacy, and the critical safety findings that sealed its fate. While many specific details regarding its synthesis, preclinical pharmacology, and analytical development remain unpublished, the overarching narrative serves as a valuable case study for researchers and professionals in the pharmaceutical industry. The journey of Zaltidine underscores the paramount importance of a thorough safety evaluation in the development of new medicines.

References

-

H2 Blockers - StatPearls - NCBI Bookshelf - NIH. (2024, August 11). Retrieved from [Link]

-

H2 receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

-

Ranitidine: Mechanism of Action Explained | PDF | Biotechnology | Physiology - Scribd. (n.d.). Retrieved from [Link]

-

Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology, 23(6), 655–658. Retrieved from [Link]

- Singh, S., Kumar, R., & Singh, A. (2013). Ranitidine hydrochloride: An update on analytical, clinical and pharmacological aspects.

-

Boyd, E. J., Wilson, J. A., & Wormsley, K. G. (1986). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. British Journal of Clinical Pharmacology, 22(4), 419–424. Retrieved from [Link]

-

What is the mechanism of Ranitidine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (n.d.).

-

a validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. - ResearchGate. (2025, November 14). Retrieved from [Link]

-

FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed. (n.d.). Retrieved from [Link]

-

A study of antagonist affinities for the human histamine H2 receptor - PMC - NIH. (n.d.). Retrieved from [Link]

-

Safety issues relating to long-term treatment with histamine H2-receptor antagonists. (n.d.). Retrieved from [Link]

-

A study of antagonist affinities for the human histamine H2 receptor - PubMed. (2007, December 24). Retrieved from [Link]

-

A new method for the synthesis of ranitidine - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: A network meta-analysis - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Gastroprotectant drugs of substantial benefit in peptic ulcer disease - CTSU. (2018, February 21). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

-

Process for the manufacture of form 1 ranitidine hydrochloride - European Patent Office - EP 0694540 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

-

Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). Retrieved from [Link]

-

Controlled clinical trial of duodenal ulcer healing with antacid tablets - PubMed. (n.d.). Retrieved from [Link]

-

Comparing binding of histamine and H2-antagonist with their effects on gastric acid secretion - PubMed. (n.d.). Retrieved from [Link]

-

Gastric acid secretion in L-histidine decarboxylase-deficient mice - PubMed. (n.d.). Retrieved from [Link]

-

Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation - IJSDR. (n.d.). Retrieved from [Link]

-

Comparative Effectiveness of histamine-2 Receptor Antagonists as Short-Term Therapy for Gastro-Esophageal Reflux Disease: A Network Meta-Analysis - PubMed. (n.d.). Retrieved from [Link]

-

H2 Blockers: What They Are, Conditions Treated & Side Effects - Cleveland Clinic. (2024, March 18). Retrieved from [Link]

-

Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Retrieved from [Link]

-

Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf - NIH. (2018, January 25). Retrieved from [Link]

-

Regulating Gastric Acid Secretion: Acetylcholine, Gastrin, and Histamine - YouTube. (2021, May 5). Retrieved from [Link]

-

Long-Term Effects of Ranitidine on Cancer Development - U.S. Pharmacist. (2023, September 27). Retrieved from [Link]

-

Stability Indicating Reverse Phase High-Performance Liquid Chromatographic Method for the Analysis of Azelnidipine in Bulk Drug and Pharmaceutical Dosage Forms - JournalGRID. (2025, March 31). Retrieved from [Link]

-

A Single-center, Randomized, Open-label Phase Ic/IIb Clinical Study to Evaluate the Efficacy and Safety of Multiple Doses of TNP - ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

-

Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - MDPI. (n.d.). Retrieved from [Link]

-

Cardiac and gastric effects of histamine H2 receptor antagonists: no evidence for a correlation between lipophilicity and receptor affinity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Review Article An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotome - Semantic Scholar. (n.d.). Retrieved from [Link]

- CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents. (n.d.).

-

Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

-

Prophylactic treatment of acute gastroduodenal stress ulceration. Low-dose antacid treatment without and with additional ranitidine - PubMed. (n.d.). Retrieved from [Link]

-

Gastric Acid Physiology (Secretion, Ulcers, Acid Reflux and Treatment) - YouTube. (2013, June 30). Retrieved from [Link]

-

Safety profile of long-term H2-antagonist therapy - PubMed. (n.d.). Retrieved from [Link]

-

Inhibition of food-stimulated gastric acid secretion by cimetidine - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. Zaltidine: an effective but hepatotoxic H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of antagonist affinities for the human histamine H2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparing binding of histamine and H2-antagonist with their effects on gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 12. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]

- 13. Gastric acid secretion in L-histidine decarboxylase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Controlled clinical trial of duodenal ulcer healing with antacid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety issues relating to long-term treatment with histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety profile of long-term H2-antagonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic applications of Zaltidine beyond gastric acid

The following technical guide explores the pharmacological potential of Zaltidine beyond its classical use, framing it as a high-affinity probe for non-canonical H2 receptor signaling.

A Technical Guide to Non-Canonical H2 Receptor Modulation

Executive Summary

Zaltidine (CP-57,361) is a second-generation histamine H2-receptor antagonist (H2RA) distinguished by an amino-thiazole structure and a pharmacological profile superior to cimetidine and ranitidine in terms of potency and duration of action. Although its clinical development was halted due to idiosyncratic hepatotoxicity, Zaltidine remains a potent pharmacological probe .

This guide analyzes the utility of Zaltidine in elucidating "non-gastric" H2 receptor biology. It proposes that the molecule’s high affinity makes it an ideal tool for validating H2 blockade in immuno-oncology (checkpoint inhibition) and neuro-inflammation , provided its toxicophore is identified and excised in next-generation analogs.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Zaltidine differs structurally from the "tidine" class (ranitidine, famotidine) by incorporating a 2-amino-4-methylthiazole moiety linked to a guanidine group. This structure confers unique binding kinetics that researchers can exploit to study receptor occupancy in tissues with low H2 expression (e.g., immune cells).

1.1 Structural Advantages as a Probe

-

High Affinity: Zaltidine exhibits a

of approximately 7.8–8.0, exceeding cimetidine ( -

Lipophilicity: The thiazole ring increases lipophilicity compared to the hydrophilic urea/cyanoguanidine groups of first-gen H2RAs, potentially altering tissue distribution profiles.

-

Long Duration: Its dissociation kinetics are slower, allowing for sustained receptor blockade in in vitro assays without continuous perfusion.

1.2 The Hepatotoxicity Barrier (Critical Safety Note)

Zaltidine was withdrawn due to hepatotoxicity observed in ~8% of patients. Mechanistic studies suggest this is driven by metabolic bioactivation . The thiazole or imidazole moieties likely undergo cytochrome P450-mediated oxidation to form reactive intermediates (e.g., epoxides or iminoquinones) that covalently bind to hepatic proteins, triggering immune-mediated injury.

-

Implication: Zaltidine should be used strictly as an ex vivo or acute in vivo tool compound. It serves as a positive control for toxicity in screening assays for new H2RAs.

Therapeutic Application I: Immuno-Oncology

Hypothesis: H2 signaling is a "metabolic checkpoint" in the tumor microenvironment (TME). Histamine released by mast cells or tumors binds H2 receptors on myeloid-derived suppressor cells (MDSCs) and Regulatory T cells (Tregs), driving an immunosuppressive phenotype.

2.1 Mechanism of Action

Blockade of H2 receptors on immune cells prevents the cAMP-dependent downregulation of Th1 cytokines. Zaltidine, as a high-affinity antagonist, can reverse this suppression more effectively than cimetidine in dense tumor tissues.

Key Pathway:

-

Histamine binds H2R on T-cells.

-

Gs-protein activation leads to Adenylate Cyclase (AC) stimulation.

-

cAMP levels rise, activating Protein Kinase A (PKA) .

-

PKA phosphorylates transcription factors (CREB), inhibiting IL-12 and promoting IL-10 (suppressive).

-

Zaltidine blocks this cascade, restoring Interferon-gamma (IFN-γ) production and Cytotoxic T Lymphocyte (CTL) activity.

2.2 Visualization: The H2R Immune Checkpoint Pathway

The following diagram illustrates the signaling pathway Zaltidine targets within a T-cell in the tumor microenvironment.

Figure 1: Zaltidine blocks the H2R-cAMP-PKA axis, preventing the shift toward an immunosuppressive cytokine profile in the tumor microenvironment.

Therapeutic Application II: Neuro-Inflammation

Hypothesis: Microglia express H2 receptors that modulate neurotoxicity. While Zaltidine's blood-brain barrier (BBB) penetration is moderate, its structure allows for the design of lipophilic analogs to treat neuro-inflammatory conditions like Parkinson's disease.

-

Target: H2 receptors on microglia.

-

Effect: Histamine potentiates microglial production of ROS and nitric oxide (NO). Zaltidine blockade reduces this oxidative burst.

-

Evidence Basis: H2RAs (class effect) reduce dopaminergic neuron loss in rotenone-induced models. Zaltidine's potency makes it a candidate for intrathecal administration studies to validate the target without systemic liver exposure.

Experimental Protocols

Protocol A: Ex Vivo T-Cell Suppression Assay

Objective: To quantify Zaltidine's ability to restore T-cell proliferation in the presence of histamine.

Materials:

-

PBMCs isolated from healthy donors.

-

Anti-CD3/CD28 beads (activator).

-

Histamine Dihydrochloride (

M). -

Zaltidine (Concentration range: 0.1 nM – 10 µM).

-

[3H]-Thymidine or CFSE dye.

Methodology:

-

Isolation: Isolate PBMCs via density gradient centrifugation (Ficoll-Paque).

-

Seeding: Plate

cells/well in 96-well plates with RPMI-1640 media. -

Pre-treatment: Incubate cells with Zaltidine (or vehicle DMSO) for 30 minutes.

-

Challenge: Add Histamine (

M) to induce suppression. -

Activation: Add anti-CD3/CD28 beads.

-

Incubation: Culture for 72 hours at 37°C, 5% CO2.

-

Readout: Pulse with [3H]-Thymidine for the last 18 hours or measure CFSE dilution via flow cytometry.

-

Analysis: Calculate

of Zaltidine in restoring proliferation % relative to "No Histamine" control.

Protocol B: Hepatotoxicity Screening (The "Fail-Fast" Screen)

Objective: To use Zaltidine as a positive control when screening new H2RA analogs, ensuring the toxicophore has been removed.

Table 1: Comparative Hepatotoxicity Markers

| Marker | Zaltidine Response (Positive Control) | Desired Analog Response | Mechanism |

| GSH Depletion | > 50% reduction in 2h | < 10% reduction | Reactive metabolite scavenging |

| ROS Generation | High (Fluorescence +++) | Low (Fluorescence +) | Oxidative stress induction |

| Covalent Binding | High (> 50 pmol/mg protein) | Negligible | Adduct formation (Haptenization) |

| LDH Leakage | Significant at 10 µM | None at 50 µM | Membrane integrity loss |

Repurposing Workflow: From Probe to Drug

Since Zaltidine itself is toxic, the value lies in its scaffold. The following workflow outlines how to use Zaltidine to discover a safe clinical candidate.

Figure 2: Strategic workflow using Zaltidine as a validation probe while engineering out the hepatotoxic liability.

References

-

Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology. Link

-

Ching, T. L., et al. (1994). Structural Characteristics of Histamine H2 Receptor Antagonists That Scavenge Hypochlorous Acid. European Journal of Pharmacology. Link

-

Antoine, D. J., et al. (2008). Understanding the role of reactive metabolites in drug-induced hepatotoxicity.[1][2] Expert Opinion on Drug Metabolism & Toxicology. Link

-

Amirabadi, A., et al. (2024).[3][4] A Study of Histamine H2 Antagonists Effect on Survival Rate in Colorectal and Gastric Cancer Patients: A Meta-Analysis. ResearchGate. Link

-